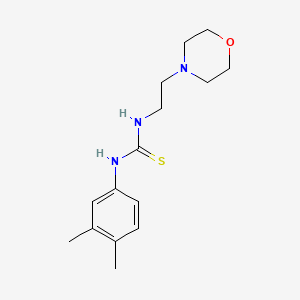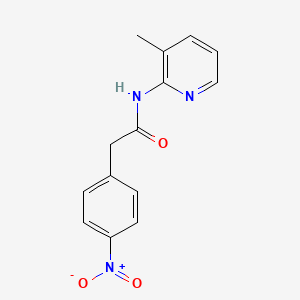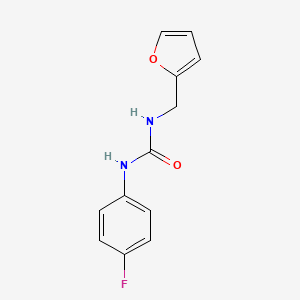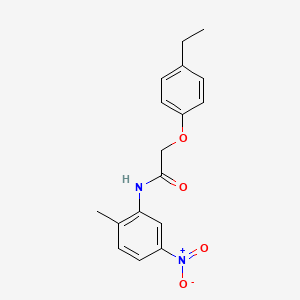
N-(3,4-DIMETHYLPHENYL)-N'-(2-MORPHOLINOETHYL)THIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-DIMETHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA is a thiourea derivative that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. Thiourea compounds are known for their diverse biological activities and are often studied for their potential use in medicinal chemistry, agriculture, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA typically involves the reaction of 3,4-dimethylaniline with 2-chloroethylmorpholine in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(3,4-DIMETHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology
Biologically, thiourea derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry
Industrially, thiourea compounds are used in the production of polymers, resins, and as intermediates in organic synthesis.
Mecanismo De Acción
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA would depend on its specific application. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular processes. The morpholine ring and thiourea group are key functional groups that contribute to its activity.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylthiourea: Known for its use in genetic studies and as a reagent in organic synthesis.
N,N’-Dimethylthiourea: Studied for its antioxidant properties and potential therapeutic applications.
N-(2-Morpholinoethyl)thiourea: Similar in structure but lacks the dimethylphenyl group, which may affect its activity and properties.
Uniqueness
N-(3,4-DIMETHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA is unique due to the presence of both the dimethylphenyl and morpholinoethyl groups, which may confer distinct chemical and biological properties compared to other thiourea derivatives.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-12-3-4-14(11-13(12)2)17-15(20)16-5-6-18-7-9-19-10-8-18/h3-4,11H,5-10H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAKLRDCQMDZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-amino-4-[(4-methylphenyl)amino]benzoic acid](/img/structure/B5866093.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5866112.png)
![6-methyl-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5866118.png)
![4-chloro-2-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5866133.png)


![methyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5866148.png)


methanone](/img/structure/B5866178.png)

![ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5866195.png)
![2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5866199.png)
![3,5-dimethyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B5866203.png)
